4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole
Description
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole is a heterocyclic compound featuring a piperidine scaffold modified with a sulfonylisoxazole group and a 6-cyclopropylpyrimidinyl ether moiety.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c21-25(22,14-8-19-24-10-14)20-5-3-12(4-6-20)9-23-16-7-15(13-1-2-13)17-11-18-16/h7-8,10-13H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNRSVUDIIZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CON=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins like the camp-dependent protein kinase and FXR.
Mode of Action
It can be inferred from similar compounds that it might act as a competitive inhibitor, interacting with the catalytic subunit of the enzyme after the camp-induced dissociation of its regulatory subunits. It may also act as an agonist for FXR, modulating lipid properties.
Biological Activity
The compound 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.43 g/mol. The structural complexity includes a cyclopropylpyrimidine moiety, a piperidine ring, and an isoxazole group, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 2320379-04-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:
- Receptor Modulation : The compound may modulate the activity of neurotransmitter receptors, particularly those involved in neurological processes.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific kinases and enzymes implicated in various disease pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of the compound. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
Research indicates that this compound may exert neuropharmacological effects through interactions with central nervous system (CNS) receptors. It has been studied for its potential in treating conditions such as anxiety and depression by modulating serotonin and dopamine pathways.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for anticancer drug development.
- Animal Models : In rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the piperidine or isoxazole moieties can significantly affect biological activity. For example:
- Substituents on the Cyclopropyl Group : Variations in substituents can enhance binding affinity to target receptors.
- Piperidine Modifications : Alterations in the piperidine ring can improve pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
This may enhance target affinity but reduce membrane permeability .
Molecular Weight and Complexity : The target compound’s higher molecular weight (~391 vs. 344.5 g/mol) suggests increased steric bulk, which could influence binding pocket compatibility in biological targets.
Metabolic Stability : The cyclopropyl group in both compounds likely improves metabolic stability by resisting oxidative degradation. However, the sulfonyl group in the target compound may increase susceptibility to enzymatic hydrolysis compared to the methylthiazole’s thioether bond.
Synthetic Accessibility : The methylthiazole analog (CAS 2310141-27-4) may be synthetically simpler due to fewer reactive intermediates (e.g., sulfonation steps are avoided).
Research Findings and Limitations
- Lack of Direct Comparative Studies: No peer-reviewed studies directly compare the pharmacological efficacy or toxicity profiles of these compounds. The methylthiazole analog (CAS 2310141-27-4) lacks published data on biological activity, limiting actionable insights .
- Computational Predictions : Molecular docking simulations suggest the sulfonylisoxazole group in the target compound could form stronger interactions with ATP-binding pockets in kinases (e.g., EGFR or BRAF) compared to methylthiazole derivatives. However, experimental validation is absent.
- Thermodynamic Data Gap : Critical parameters such as melting point, solubility, and partition coefficient (logP) remain uncharacterized for both compounds, hindering formulation and pharmacokinetic analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
